Methyl 9-fluorenylideneacetate
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Overview
Description
Methyl 9-fluorenylideneacetate is an organic compound with the molecular formula C₁₆H₁₂O₂ and a molecular weight of 236.27 g/mol . It is characterized by a fluorenylidene group attached to an acetate moiety. This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-fluorenylideneacetate can be synthesized through the reaction of fluorene with methyl acetate under acidic conditions . The reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of bis(trichloromethyl) carbonate in dichloromethane at 40°C for 2 hours .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-fluorenylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Fluorenone derivatives or fluorenyl carboxylic acids.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenylidene acetates.
Scientific Research Applications
Methyl 9-fluorenylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9-fluorenylideneacetate involves its reactivity with various chemical reagents. The fluorenylidene group can participate in electrophilic and nucleophilic reactions, while the acetate moiety can undergo hydrolysis or substitution. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Fluorenone: A ketone derivative of fluorene.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents.
Methyl fluorenylacetate: A related compound with a different functional group arrangement.
Uniqueness: Methyl 9-fluorenylideneacetate is unique due to its specific combination of a fluorenylidene group and an acetate moiety, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-fluoren-9-ylideneacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKWDADOWDCWKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352895 |
Source
|
Record name | Methyl 9-fluorenylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146967-87-5 |
Source
|
Record name | Methyl 9-fluorenylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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